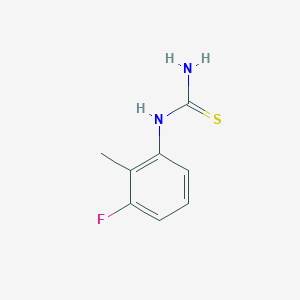
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, also known as 1-methyl-1H-pyrazol-4-yl propionitrile and abbreviated as MPPN, is a four-membered heterocyclic compound consisting of a nitrogen, two carbons and one hydrogen atom. It is a colorless liquid with a boiling point of 114°C and is insoluble in water. MPPN has been studied extensively for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.
Scientific Research Applications
MPPN has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. It has been used as a precursor for the synthesis of several drugs, such as 4-methylpyrazole-3-carboxylic acid, a potential antipsychotic agent, and 4-methylpyrazole-3-carboxamide, a potential anti-inflammatory agent. In materials science, MPPN has been used as a precursor for the synthesis of polymers, such as poly(2-(2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazol-4-yl)propanenitrile) and poly(2-(2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazol-4-yl)propanenitrile-co-vinyl acetate). In biochemistry, MPPN has been used as a substrate for the enzymatic synthesis of a variety of compounds, including chiral amines, amino acids, and peptides.
Mechanism of Action
The mechanism of action of MPPN is largely unknown. However, it is believed that the compound may act as a substrate for enzymes involved in the synthesis of various compounds, such as chiral amines, amino acids, and peptides. Additionally, the compound may act as a nucleophile, reacting with electrophilic species to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPPN are largely unknown. However, it is believed that the compound may act as a substrate for enzymes involved in the synthesis of various compounds, such as chiral amines, amino acids, and peptides. Additionally, the compound may act as a nucleophile, reacting with electrophilic species to form new products.
Advantages and Limitations for Lab Experiments
The advantages of using MPPN in lab experiments include its low cost and availability, its ability to act as a substrate for enzymes involved in the synthesis of various compounds, and its potential to act as a nucleophile. The limitations of using MPPN in lab experiments include its tendency to form byproducts and its potential to react with other compounds to form new products.
Future Directions
Some potential future directions for research involving MPPN include the development of new synthetic methods for the compound, the investigation of its potential applications in medicinal chemistry and materials science, and the exploration of its biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of the compound and to identify potential new uses for it.
Synthesis Methods
MPPN can be synthesized by two methods: the first involves the reaction of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazole-4-carboxylic acid with propionitrile in the presence of a catalytic amount of sodium hydroxide, and the second involves the reaction of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazole-4-carboxaldehyde with propionitrile in the presence of a catalytic amount of sodium hydroxide.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves the reaction of 1-methyl-1H-pyrazole with propionitrile in the presence of a suitable catalyst.", "Starting Materials": [ "1-methyl-1H-pyrazole", "propionitrile", "catalyst" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole in a suitable solvent.", "Step 2: Add propionitrile to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent and dry it under vacuum.", "Step 7: Characterize the product using suitable analytical techniques." ] } | |
CAS RN |
1249609-23-1 |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile |
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



